molecular formula C16H16BrN3O2 B2399126 (3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034435-16-8

(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2399126
CAS No.: 2034435-16-8
M. Wt: 362.227
InChI Key: APBWIWLGCJIXGZ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common synthetic route includes:

    Preparation of 3-bromophenylmethanone: This can be achieved through the bromination of phenylmethanone using bromine in the presence of a catalyst.

    Synthesis of 3-(pyrimidin-2-yloxy)piperidine: This involves the reaction of pyrimidine-2-ol with piperidine under basic conditions.

    Coupling Reaction: The final step involves coupling the 3-bromophenylmethanone with 3-(pyrimidin-2-yloxy)piperidine using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (3-Iodophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (3-Bromophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone imparts unique chemical properties such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

(3-bromophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-13-5-1-4-12(10-13)15(21)20-9-2-6-14(11-20)22-16-18-7-3-8-19-16/h1,3-5,7-8,10,14H,2,6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBWIWLGCJIXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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